molecular formula C17H16BrClN2O2 B2970777 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1903635-73-3

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B2970777
CAS No.: 1903635-73-3
M. Wt: 395.68
InChI Key: ZZXDTKXIOGNCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone ( 1903635-73-3) is a high-value chemical building block with a molecular weight of 395.68 g/mol and a molecular formula of C17H16BrClN2O2 . This compound is characterized by a molecular structure that integrates a 5-bromopyridine moiety, a pyrrolidine linker, and a 2-chlorophenyl group through an ethanone core . Its structure, defined by the SMILES notation O=C(N1CC(OC2=NC=C(Br)C=C2)CC1)CC3=CC=CC=C3Cl, makes it a versatile intermediate for sophisticated organic synthesis . The presence of both bromine and chlorine atoms offers distinct sites for selective metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular architecture. The pyrrolidine-oxypyridine segment is a privileged structure in medicinal chemistry, frequently found in compounds designed for pharmaceutical screening . This reagent is specifically designed for research applications as a molecular building block in the development of novel chemical entities, including potential pharmacologically active molecules . It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or animal utilization . Proper handling procedures are recommended, and the compound should be stored according to the supplier's specifications.

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-13-5-6-16(20-10-13)23-14-7-8-21(11-14)17(22)9-12-3-1-2-4-15(12)19/h1-6,10,14H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXDTKXIOGNCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is an organic compound notable for its complex structure, which includes a bromopyridine moiety, a pyrrolidine ring, and a chlorophenyl group. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C12H15BrN2O2
  • Molecular Weight : 295.17 g/mol
  • CAS Number : 1904360-20-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromopyridine component may facilitate binding to specific sites, while the pyrrolidine ring can enhance the compound's overall binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogenated substituents, such as bromine and chlorine, often enhances these effects. For instance, studies have shown that related bromopyridine derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on thiazole-integrated pyrrolidinones have shown promising anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against tumors.

Compound Cell Line IC50 (µM) Activity
1-(3-Bromopyridin-2-yl)MCF-7 (Breast Cancer)<10High Cytotoxicity
1-(Chlorophenyl)A549 (Lung Cancer)15Moderate Cytotoxicity

Anti-inflammatory Activity

Compounds similar to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various brominated compounds, revealing that those with a pyrrolidine structure exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that derivatives containing the bromopyridine moiety showed significant inhibition of cell proliferation, with IC50 values indicating effective dosage ranges for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone N/A C₁₇H₁₆BrClN₂O₂ 395.68 5-Bromopyridin-2-yloxy, 2-chlorophenyl
2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone 2034272-94-9 C₁₈H₁₆ClF₃N₂O₂ 384.80 4-Trifluoromethylpyridin-2-yloxy, 2-chlorophenyl
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one 2097868-11-4 C₁₆H₁₄BrF₂N₃O₂ 398.20 5-Bromopyrimidin-2-yloxy, 2,4-difluorophenyl
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone N/A C₁₄H₉BrF₃NO 344.13 3-Bromophenyl, 5-trifluoromethylpyridin-2-yl
Key Observations:

Pyridine vs. Pyrimidine Backbone: The target compound and the analog with CAS 2034272-94-9 share a pyridine backbone, while the compound with CAS 2097868-11-4 uses a pyrimidine ring. Bromine (Br) in the target compound vs. trifluoromethyl (CF₃) in CAS 2034272-94-9: Bromine increases molecular weight and polarizability, whereas CF₃ enhances electronegativity and metabolic stability .

Substituent Effects on Bioactivity :

  • Chlorophenyl (Cl) and difluorophenyl (F₂) groups: The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to the 2,4-difluorophenyl group in CAS 2097868-11-3. Fluorine substituents typically improve bioavailability and membrane permeability .
  • Pyridin-2-one derivatives (e.g., from ) with bromophenyl groups showed antioxidant activity (up to 79.05% inhibition), suggesting that bromine and aromatic substituents play critical roles in redox interactions .

Pharmacological Potential

While direct data for the target compound are unavailable, insights from analogs suggest:

  • Antibacterial Activity : Pyridin-2-one derivatives with bromophenyl groups showed moderate inhibition against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Capacity : Bromine and methoxy groups in related compounds enhance radical scavenging, with activities approaching ascorbic acid (82.71%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.